molecular formula C17H14O5 B2763338 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 297148-24-4

7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B2763338
CAS No.: 297148-24-4
M. Wt: 298.294
InChI Key: MRJBTLOPZXQVMW-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one (hereafter referred to as Compound 5c) is a chromen-4-one derivative characterized by a hydroxyl group at position 7, a methyl group at position 2, and a 4-methoxyphenoxy substituent at position 3 of the chromen-4-one scaffold. Its molecular formula is C₁₇H₁₄O₅, with a molecular weight of 298.29 g/mol. Synthesized via MOM (methoxymethyl) protection and subsequent deprotection steps, Compound 5c is obtained in high yield (87%) as an off-white powder with a melting point of 215–217°C .

Key spectroscopic data includes:

  • ¹H NMR (DMSO-d₆): A singlet at δ 10.82 (7-OH), aromatic protons between δ 6.79–7.85, and methoxy/methyl groups at δ 3.68 and 2.32, respectively.
  • ¹³C NMR: Carbonyl resonance at δ 171.2 and aromatic carbons consistent with the substitution pattern.
  • MS (APCI): m/z 299.0 ([M+H]⁺) .

Chromen-4-one derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. Compound 5c’s structural uniqueness lies in its 3-(4-methoxyphenoxy) group, which introduces steric and electronic effects distinct from related compounds with phenyl or hydroxyl substituents.

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-10-17(22-13-6-4-12(20-2)5-7-13)16(19)14-8-3-11(18)9-15(14)21-10/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJBTLOPZXQVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxyphenolic precursors under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the chromenone ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone ring to dihydro derivatives.

    Substitution: The phenolic and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Quinones and hydroxyquinones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenolic and methoxy derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds that can have various applications in pharmaceuticals and materials science.

Biology

Biologically, 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one exhibits several promising properties:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cellular environments. This activity is crucial for preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory responses by downregulating pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It operates through pathways involving NF-κB and MAPK signaling, suggesting potential applications in treating inflammatory diseases like arthritis and dermatitis .

Medicine

The medical application of this compound is particularly noteworthy due to its anticancer properties . Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation via modulation of signaling pathways.

These findings position this compound as a candidate for further drug development aimed at cancer treatment.

Industry

In industrial applications, this compound is being explored for its potential use in:

  • Cosmetics : Due to its antioxidant properties, it can be incorporated into skincare products to protect against oxidative stress.
  • Pharmaceuticals : Its biological activities make it a valuable ingredient in drug formulations aimed at treating oxidative stress-related conditions.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits cytokine production; modulates NF-kB pathway
AnticancerInduces apoptosis; inhibits proliferation

Case Studies

  • Antioxidant Activity Study :
    • A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The results indicated a strong correlation between the concentration of the compound and its effectiveness in scavenging free radicals.
  • Anti-inflammatory Mechanism Investigation :
    • In a controlled experiment using LPS-stimulated macrophages, the compound was shown to reduce nitric oxide production and the expression of inflammatory mediators such as iNOS and COX-2. This suggests its potential therapeutic role in managing chronic inflammatory conditions .
  • Anticancer Potential Assessment :
    • Preliminary screenings on various cancer cell lines revealed that the compound inhibited cell proliferation significantly compared to controls. Further investigations are required to elucidate the precise molecular mechanisms involved.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interaction with cellular signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their differences:

Compound Name Substituents (Position) Molecular Formula Key Structural Features Reference
Compound 5c 7-OH, 2-CH₃, 3-(4-MeO-PhO) C₁₇H₁₄O₅ Phenoxy ether linkage at C3
Formononetin 7-OH, 3-(4-MeO-Ph) C₁₆H₁₂O₄ Direct 4-methoxyphenyl at C3
Daidzein 7-OH, 3-(4-OH-Ph) C₁₅H₁₀O₄ Hydroxyphenyl at C3
Biochanin A 5,7-diOH, 3-(4-MeO-Ph) C₁₆H₁₂O₅ Additional hydroxyl at C5
7-Methoxy-2-methyl-3-phenyl 7-OMe, 2-CH₃, 3-Ph C₁₇H₁₄O₃ Methoxy at C7, phenyl at C3

Key Observations :

  • Substitution at C3: Compound 5c’s phenoxy ether group introduces a flexible oxygen bridge, contrasting with the rigid phenyl or hydroxyphenyl groups in formononetin and daidzein.
  • Methoxy vs. Hydroxyl: The 4-methoxy group in Compound 5c and formononetin improves metabolic stability compared to daidzein’s hydroxyl group, which is prone to glucuronidation .
Physicochemical Properties
Property Compound 5c Formononetin Daidzein Biochanin A
Melting Point (°C) 215–217 258–260* 315–318 212–214
Solubility Moderate Low High Low
LogP (Predicted) 2.8 3.1 1.9 2.9

Note: Formononetin’s higher melting point reflects stronger intermolecular interactions due to its planar phenyl group . Compound 5c’s moderate solubility arises from its single hydroxyl group, while daidzein’s higher solubility is attributed to its polar 4-hydroxyphenyl group .

Biological Activity

7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one, also known as a flavonoid compound, has garnered attention for its diverse biological activities. This compound is part of the broader class of flavonoids, which are known for their antioxidant, anti-inflammatory, and anticancer properties. The unique structure of this compound, characterized by the presence of a methoxy group and a chromenone core, contributes to its biological efficacy.

  • Chemical Formula : C17H14O5
  • Molecular Weight : 298.29 g/mol
  • CAS Number : 297148-24-4

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Activity : This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation in biological systems. This activity suggests potential therapeutic applications in inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through various mechanisms, including inducing apoptosis and inhibiting cell cycle progression.

Antioxidant Activity

A study assessed the antioxidant capacity of several flavonoids, including this compound, using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results demonstrated that this compound effectively scavenged free radicals with an IC50 value comparable to well-known antioxidants like quercetin.

Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of this compound significantly reduced paw edema compared to control groups. The reduction in inflammatory markers such as TNF-alpha and IL-6 was noted, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

Research conducted on various cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC3) revealed that this compound inhibited cell growth with IC50 values ranging from 15 to 25 µM. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntioxidant, Anti-inflammatory, Anticancer15 - 25
7-HydroxyflavoneStructureAntioxidant20
QuercetinStructureAntioxidant, Anti-inflammatory, Anticancer10

Research Findings Summary

  • Antioxidant Studies : Demonstrated effective radical scavenging capabilities.
  • Inflammation Models : Showed significant reduction in inflammatory responses.
  • Cancer Cell Lines : Indicated potential for anticancer drug development based on apoptosis induction.

Q & A

Q. What are the established synthetic routes for 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one, and what critical reaction conditions influence yield?

The synthesis typically involves two key steps:

  • Selective alkylation at position 7 using hydroxychromone derivatives, often with ethoxy or methoxy groups introduced via nucleophilic substitution.
  • Introduction of the 4-methoxyphenoxy group at position 3 through coupling reactions (e.g., Ullmann or Mitsunobu conditions).

Critical reaction conditions include:

  • Solvent selection : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency .
  • Base choice : K₂CO₃ or NaH is used to deprotonate phenolic intermediates .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation .

Q. What spectroscopic techniques are essential for characterizing this compound, and which structural features do they elucidate?

  • FTIR : Confirms hydroxyl (~3200 cm⁻¹) and carbonyl (1640–1680 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, chromen-4-one carbonyl at δ 177–180 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (calculated for C₁₇H₁₄O₅: 298.0841 g/mol) .
  • X-ray crystallography : Resolves spatial arrangements, such as coplanarity of the chromen ring and dihedral angles of substituents .

Q. What are the recommended storage conditions to maintain compound stability during experiments?

  • Storage : Airtight containers under inert gas (N₂/Ar) at –20°C, protected from light .
  • Stability monitoring : Periodic HPLC analysis (e.g., C18 column, methanol/water mobile phase) detects degradation (retention time shifts >5% indicate instability) .

Advanced Research Questions

Q. How do structural modifications at the 3-position phenoxy group affect bioactivity, and what methods validate these effects?

  • Substituent effects : Electron-withdrawing groups (e.g., fluoro) at the 4-position of the phenoxy ring enhance antioxidant and anti-inflammatory activity by modulating electron density .
  • Validation methods :
    • Docking studies : Compare binding affinities to targets like cyclooxygenase-2 (COX-2) .
    • Comparative bioassays : Measure IC₅₀ values against analogs (e.g., 3-(4-fluorophenoxy) derivatives show 2–3× higher activity than methoxy-substituted analogs) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Molecular docking : Screen against crystallographic targets (e.g., COX-2 PDB 5KIR) to optimize substituent orientation .
  • MD simulations : Assess binding stability (>100 ns trajectories) to identify derivatives with reduced off-target interactions .
  • QSAR models : Train on bioactivity data to predict substituent effects (e.g., methoxy groups at C7 enhance solubility but reduce COX-2 affinity) .

Q. When encountering contradictory bioactivity data between in vitro and in vivo studies, what experimental variables should be re-examined?

  • Metabolic stability : Perform hepatic microsome assays to assess cytochrome P450-mediated degradation .
  • Solubility : Use shake-flask or HPLC methods to measure aqueous solubility; poor solubility may artificially reduce in vivo efficacy .
  • Protein binding : Equilibrium dialysis quantifies plasma protein binding, which can limit free compound availability .

Q. What strategies resolve crystallographic disorder in chromen-4-one derivatives during X-ray analysis?

  • Data collection : Use low-temperature (100 K) measurements to reduce thermal motion .
  • Refinement : Apply occupancy refinement for disordered atoms (e.g., partial Cl/H occupancy in halogen-substituted analogs) .
  • Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions .

Q. How do π-π stacking interactions influence the solid-state stability of this compound?

  • Structural analysis : Symmetry-related chromen rings exhibit π-π interactions (3.5–3.7 Å separation), stabilizing the crystal lattice .
  • Thermogravimetric analysis (TGA) : Correlate melting points (e.g., 210–230°C) with stacking efficiency; stronger interactions increase thermal stability .

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